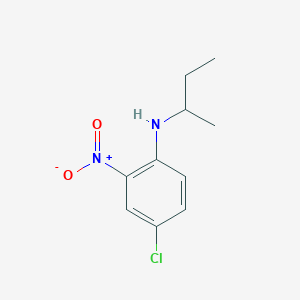

N-(Butan-2-yl)-4-chloro-2-nitroaniline

Description

Contextualization within the Class of Nitroaniline Derivatives

Nitroaniline derivatives are aromatic compounds characterized by a benzene (B151609) ring substituted with both an amino (-NH₂) group and a nitro (-NO₂) group. chempanda.com These compounds are fundamental building blocks in organic synthesis, valued for their unique electronic and structural properties. nbinno.com The interplay between the electron-donating amino group and the electron-withdrawing nitro group imparts distinct reactivity and physical properties to the molecule. acs.org

Structurally, N-(Butan-2-yl)-4-chloro-2-nitroaniline is a multi-substituted aniline (B41778). Its classification is based on the specific arrangement of functional groups on the benzene ring and the amino nitrogen.

Aniline Core: The base of the molecule is aniline, a benzene ring attached to an amino group.

Nitro Group Substitution: A nitro group (-NO₂) is located at the second position (ortho) relative to the amino group.

Chloro Group Substitution: A chlorine atom (-Cl) is at the fourth position (para) relative to the amino group.

N-Alkylation: The nitrogen atom of the amino group is substituted with a sec-butyl (butan-2-yl) group.

According to IUPAC nomenclature, the compound is named This compound . The table below summarizes its key identifiers. bldpharm.combldpharm.com

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1041542-87-3 |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ |

| Molecular Weight | 228.68 g/mol |

| SMILES Code | O=N+[O-] |

Nitroanilines have been historically significant as crucial intermediates in the chemical industry, particularly in the synthesis of dyes. wikipedia.org For instance, 3-nitroaniline (B104315) is a known precursor for azo coupling components and dyes such as Disperse Yellow 5. wikipedia.org The various isomers of nitroaniline (ortho, meta, and para) serve as starting materials for a wide range of chemical transformations. chempanda.comwikipedia.org Beyond dyes, nitroanilines are precursors to more complex molecules, including phenylenediamines, which are key components in the synthesis of pharmaceuticals. wikipedia.org The reduction of the nitro group to an amino group is a common and vital transformation, yielding diamine derivatives that are versatile in constructing heterocyclic compounds. researchgate.net Furthermore, compounds like 4-chloro-2-nitroaniline (B28928) are used almost exclusively as intermediates in the synthesis of pigments. chemicalbook.com

Rationale for Research Focus on this compound

The specific substitution pattern of this compound provides a strong rationale for its investigation in modern organic chemistry. The interest lies in its largely uncharted reactivity and its potential as a specialized building block.

While the general reactivity of simpler nitroanilines is well-documented, the unique combination of a sec-butyl group on the nitrogen, a chlorine atom at the para position, and a nitro group at the ortho position in this compound suggests a distinct and largely unexplored reactivity profile. The steric hindrance from the bulky sec-butyl group can influence reaction rates and regioselectivity at the amino group. Simultaneously, the electronic effects of the ortho-nitro and para-chloro substituents create a unique electronic environment on the aromatic ring, potentially leading to novel chemical transformations that differ from simpler analogues.

The multifunctionality of this compound makes it a promising modular building block for the synthesis of complex target molecules. Each functional group represents a potential reaction site:

The nitro group can be reduced to an amine, which can then undergo a variety of reactions, including diazotization or acylation.

The chloro group can be substituted via nucleophilic aromatic substitution, although this is often challenging, its reactivity is modified by the other substituents.

The aromatic ring itself can undergo further substitution reactions, with the existing groups directing the position of new entrants.

The N-H bond of the secondary amine offers a site for further functionalization.

This versatility allows for the strategic construction of novel compounds with tailored properties, potentially for applications in materials science or medicinal chemistry, building on the established role of nitroaniline derivatives as precursors to pharmaceuticals and other advanced materials. nbinno.com

The molecule is of significant theoretical interest due to its electronic and conformational properties. The presence of an electron-donating alkylamino group and electron-withdrawing nitro and chloro groups creates a "push-pull" system. Such systems in nitroaniline derivatives are known to exhibit high molecular hyperpolarizability, which is relevant for nonlinear optical (NLO) applications. acs.org The specific electronic properties of this compound, influenced by its unique substitution pattern, are worthy of theoretical investigation using computational methods like Density Functional Theory (DFT). indexcopernicus.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C10H13ClN2O2 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

N-butan-2-yl-4-chloro-2-nitroaniline |

InChI |

InChI=1S/C10H13ClN2O2/c1-3-7(2)12-9-5-4-8(11)6-10(9)13(14)15/h4-7,12H,3H2,1-2H3 |

InChI Key |

MNPBYECEKQNYLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Butan 2 Yl 4 Chloro 2 Nitroaniline

Classical Synthesis Routes to N-(Butan-2-yl)-4-chloro-2-nitroaniline

Classical synthesis routes provide well-established and reliable methods for the preparation of this compound. These approaches have been extensively studied and are amenable to various laboratory settings.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry and presents a direct pathway to the target molecule. This approach involves the reaction of a nucleophile, in this case, butan-2-amine, with an appropriately substituted aromatic ring that is activated towards nucleophilic attack.

A primary strategy for the synthesis of this compound via nucleophilic aromatic substitution involves the amination of a halogenated nitrobenzene (B124822) precursor. The presence of the electron-withdrawing nitro group is crucial as it activates the aromatic ring towards attack by nucleophiles. wikipedia.org

A suitable and commercially available precursor for this reaction is 1,4-dichloro-2-nitrobenzene (B41259) . In this molecule, the chlorine atom at the C-2 position, which is ortho to the strongly electron-withdrawing nitro group, is significantly more activated towards nucleophilic displacement than the chlorine atom at the C-4 position. wikipedia.org The reaction proceeds by the attack of butan-2-amine on the electron-deficient carbon atom bearing the activated chlorine, leading to the formation of a Meisenheimer complex intermediate, which then eliminates a chloride ion to yield the final product.

The general reaction is as follows:

Typical reaction conditions involve heating the 1,4-dichloro-2-nitrobenzene with an excess of butan-2-amine. The excess amine can also serve as the base to neutralize the hydrogen chloride that is formed during the reaction. Alternatively, a non-nucleophilic base such as triethylamine (B128534) or potassium carbonate can be added to the reaction mixture. The reaction is often carried out in a suitable solvent, such as ethanol (B145695), which can facilitate the dissolution of the reactants and provide a suitable medium for the reaction to proceed at an elevated temperature, often under reflux conditions. nih.gov

Table 1: Reaction Parameters for Nucleophilic Aromatic Substitution

| Parameter | Typical Value/Condition |

|---|---|

| Halogenated Precursor | 1,4-dichloro-2-nitrobenzene |

| Nucleophile | Butan-2-amine |

| Solvent | Ethanol, Dimethylformamide (DMF) |

| Base (optional) | Excess butan-2-amine, Triethylamine, K2CO3 |

| Temperature | Reflux |

| Reaction Time | Several hours |

The regioselectivity of the nucleophilic aromatic substitution is primarily dictated by the electronic effects of the substituents on the aromatic ring. The strong electron-withdrawing nature of the nitro group (-NO2) deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the ortho and para positions. In 1,4-dichloro-2-nitrobenzene, both chlorine atoms are ortho and para to the nitro group. However, the chlorine at the C-2 position is more activated due to the combined inductive and resonance effects of the nitro group being in closer proximity. This leads to a high degree of regioselectivity, with the nucleophile preferentially attacking the C-2 position.

The nature of the leaving group also plays a role in the reaction rate. While chlorine is a common and effective leaving group in SNAr reactions, other halogens like fluorine can also be used. Fluorine is often a better leaving group in SNAr reactions due to its high electronegativity, which makes the attached carbon more electrophilic. However, for this specific synthesis, 1,4-dichloro-2-nitrobenzene is a readily available and effective precursor.

Reaction conditions such as temperature and solvent polarity can influence the reaction rate. Higher temperatures generally increase the rate of reaction. Polar aprotic solvents like DMF can also accelerate SNAr reactions by solvating the cation of the Meisenheimer complex without strongly solvating the anionic nucleophile, thus increasing its reactivity.

Reductive Amination Strategies

Reductive amination offers an alternative and versatile approach to the synthesis of this compound. This method involves the formation of an imine intermediate from a carbonyl compound and an amine, followed by its reduction to the corresponding amine.

This strategy would commence with a suitable carbonyl precursor, specifically 4-chloro-2-nitrobenzaldehyde (B15764) . The synthesis of this aldehyde can be achieved through the oxidation of 4-chloro-2-nitrotoluene (B43163) using a strong oxidizing agent. guidechem.com

Once the 4-chloro-2-nitrobenzaldehyde is obtained, it can be reacted with butan-2-amine to form an intermediate imine (a Schiff base). This condensation reaction is typically carried out under conditions that facilitate the removal of water, which drives the equilibrium towards the formation of the imine.

The general reaction is as follows:

This imine formation is often followed by an in-situ reduction, constituting a one-pot reductive amination process.

Following the formation of the imine, the C=N double bond is reduced to a C-N single bond to yield the final product. This reduction can be accomplished through two primary methods: catalytic hydrogenation or the use of hydride reducing agents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. frontiersin.orgmdpi.com It is important to control the reaction conditions carefully to selectively reduce the imine double bond without affecting the nitro group. Over-reduction could lead to the conversion of the nitro group to an amino group, resulting in a different product. However, catalytic transfer hydrogenation using a hydrogen donor like formic acid has also been shown to be effective for reductive amination of aldehydes with nitroarenes. frontiersin.org

Hydride Reduction Methods: A more common and often more chemoselective method for the reduction of imines in the presence of other reducible functional groups is the use of hydride reducing agents. Mild reducing agents are preferred to avoid the reduction of the nitro group. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose. researchgate.netmasterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. For more sensitive substrates or to achieve higher selectivity, other borohydride reagents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) can be employed, as they are milder and more selective for the reduction of imines and iminium ions over ketones and aldehydes. masterorganicchemistry.com

Table 2: Reagents for Imine Reduction in Reductive Amination

| Reduction Method | Reagent/Catalyst | Typical Conditions |

|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C | Pressurized H2, suitable solvent |

| Transfer Hydrogenation | Formic acid, Iridium catalyst | Mild temperature |

| Hydride Reduction | Sodium borohydride (NaBH4) | Methanol or Ethanol, room temperature |

| Hydride Reduction | Sodium cyanoborohydride (NaBH3CN) | Acidic pH, protic solvent |

| Hydride Reduction | Sodium triacetoxyborohydride (NaBH(OAc)3) | Acetic acid, dichloromethane (B109758) |

Advanced and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of efficient, selective, and environmentally benign methodologies. For the synthesis of this compound, several advanced and green approaches offer significant advantages over traditional nucleophilic aromatic substitution methods, which often require harsh reaction conditions.

Transition Metal-Catalyzed Coupling Reactions for N-Alkylation

Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, providing mild and versatile routes for the N-alkylation of anilines. Palladium and copper-based catalytic systems are particularly prominent in this regard.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. libretexts.orgnih.gov While traditionally used for N-arylation, its principles can be adapted for N-alkylation, particularly in cases where direct alkylation is challenging. In the context of synthesizing this compound, this would involve the coupling of 4-chloro-2-nitroaniline (B28928) with a butan-2-yl electrophile, or more commonly, the coupling of an appropriate aryl halide with butan-2-amine. Given the structure of the target molecule, the reaction would involve the coupling of 4-chloro-2-nitroaniline with a suitable butan-2-yl precursor.

Recent advancements have demonstrated the feasibility of Buchwald-Hartwig amination of nitroarenes, showcasing the robustness of modern palladium catalysts. nih.govelsevierpure.com These reactions typically employ a palladium precursor, such as Pd(OAc)₂ or [Pd(allyl)Cl]₂, in combination with a bulky electron-rich phosphine (B1218219) ligand. The choice of ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. libretexts.org

For the synthesis of this compound, a hypothetical reaction scheme based on analogous systems is presented below.

Table 1: Hypothetical Conditions for Palladium-Catalyzed Synthesis of this compound

| Parameter | Condition |

| Aryl Halide | 1-Bromo-4-chloro-2-nitrobenzene |

| Amine | Butan-2-amine |

| Catalyst | Pd(OAc)₂ (1-5 mol%) |

| Ligand | Buchwald or Hartwig type phosphine ligand (e.g., XPhos, SPhos) |

| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ |

| Solvent | Toluene or Dioxane |

| Temperature | 80-120 °C |

The presence of the nitro group, an electron-withdrawing group, on the aromatic ring can influence the reactivity of the aryl halide in the oxidative addition step. Modern Pd-NHC (N-Heterocyclic Carbene) complexes have also emerged as highly effective catalysts for amination reactions, known for their stability and high activity. nih.gov

Copper-catalyzed N-alkylation, often referred to as the Ullmann condensation or Ullmann-type reaction, provides a valuable alternative to palladium-catalyzed methods. wikipedia.org These reactions are often more cost-effective, although they may require higher temperatures. The reaction typically involves a copper(I) salt, such as CuI, as the catalyst, often in the presence of a ligand to stabilize the copper species and facilitate the reaction. wikipedia.org

The synthesis of this compound via a copper-catalyzed pathway would involve the reaction of 4-chloro-2-nitroaniline with a butan-2-yl halide. The mechanism is believed to involve the formation of a copper(I) amide intermediate, which then undergoes reaction with the alkyl halide. wikipedia.org

Table 2: Representative Conditions for Copper-Catalyzed N-Alkylation

| Parameter | Condition |

| Substrate | 4-chloro-2-nitroaniline |

| Alkylating Agent | 2-Bromobutane or 2-Iodobutane |

| Catalyst | CuI (5-10 mol%) |

| Ligand | Prolinamide, Phenanthroline, or Diamine derivatives |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | DMF, DMSO, or NMP |

| Temperature | 100-150 °C |

Recent developments in copper catalysis have led to milder reaction conditions and broader substrate scope, making it an increasingly attractive method for N-alkylation. organic-chemistry.org

Solvent-Free and Mechanochemical Synthesis Protocols

In line with the principles of green chemistry, the reduction or elimination of volatile organic solvents is a key objective. Solvent-free and mechanochemical approaches offer significant environmental benefits.

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool for solvent-free synthesis. nih.gov Ball milling is a common technique where reactants are ground together, often with a catalytic amount of a liquid or solid additive. This method can lead to shorter reaction times, higher yields, and reduced waste compared to traditional solution-phase synthesis. The N-alkylation of imides and amines has been successfully demonstrated using mechanochemical methods, suggesting the feasibility of this approach for the synthesis of this compound. nih.govbeilstein-journals.org A potential mechanochemical synthesis could involve milling 4-chloro-2-nitroaniline, a butan-2-yl halide, and a solid base like potassium carbonate.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages for the synthesis of chemical compounds, including improved safety, better heat and mass transfer, and enhanced scalability. mdpi.comresearchgate.net The amination of aryl halides and the synthesis of nitro compounds have been successfully adapted to continuous flow processes. rsc.orgmit.edunih.gov

For the synthesis of this compound, a continuous flow setup could involve pumping a solution of 4-chloro-2-nitroaniline and butan-2-amine, along with a suitable base and catalyst (if required), through a heated microreactor or packed-bed reactor. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purity. The inherent safety of handling small volumes of reactants at any given time makes flow chemistry particularly suitable for potentially exothermic reactions. mdpi.comresearchgate.net

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound presents challenges in terms of both chemoselectivity and regioselectivity. The starting material, 4-chloro-2-nitroaniline, possesses multiple reactive sites: the amino group and the chloro substituent.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this case, the desired reaction is the N-alkylation of the amino group without substitution of the chloro group. The amino group is generally more nucleophilic than the chloro group is susceptible to nucleophilic aromatic substitution. However, under forcing conditions or with highly reactive nucleophiles, substitution of the chloro group could occur. The use of milder, catalyzed reactions, such as the Buchwald-Hartwig amination or copper-catalyzed amination, generally favors the desired N-alkylation.

Regioselectivity in this context primarily relates to the potential for over-alkylation. The product, this compound, is a secondary amine and could potentially undergo a second alkylation to form a tertiary amine. Controlling the stoichiometry of the reactants, with the amine in slight excess or by carefully controlling the reaction time, can help to minimize this side reaction. mdma.ch

The electronic nature of the substituents on the aniline (B41778) ring also plays a role. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack but can activate it towards nucleophilic aromatic substitution of the chlorine atom. However, the primary amino group is the most nucleophilic site for alkylation. The choice of reaction conditions, particularly the base and solvent, can significantly influence the regioselectivity of N-alkylation. beilstein-journals.org For instance, in related systems, the choice of base and solvent has been shown to direct alkylation to different nitrogen atoms in heterocyclic compounds. beilstein-journals.org Careful optimization of these parameters is therefore crucial for achieving a high yield of the desired mono-alkylated product.

Minimization of Side Reactions and Byproduct Formation

Common Side Reactions and Byproducts:

Over-alkylation: The secondary amine product, this compound, can potentially react further with another molecule of an alkylating agent if present, though this is less common when an amine is the nucleophile.

Di-substitution: While less likely due to the deactivating effect of the nitro group and the existing amino substituent, there is a possibility of the displacement of the nitro group in addition to the chloro group under harsh conditions.

Formation of Impurities from Starting Materials: The purity of the starting materials, 4-chloro-2-nitroaniline and butan-2-amine, is crucial. Impurities in these reactants can lead to a variety of unintended byproducts.

Strategies for Minimizing Side Reactions:

The control of side reactions is achieved by a systematic optimization of the reaction parameters. The choice of solvent, base, temperature, and reaction time all play a significant role in directing the reaction towards the desired product.

| Parameter | Condition | Rationale |

| Solvent | Aprotic polar solvents (e.g., DMSO, DMF, THF) | These solvents can solvate the cationic species formed during the reaction, facilitating the nucleophilic attack. Tetrahydrofuran (THF) is often a preferred solvent. |

| Base | Non-nucleophilic organic bases (e.g., triethylamine, DBU) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | The base is required to neutralize the HCl formed during the reaction. A non-nucleophilic base is chosen to avoid its competition with butan-2-amine in attacking the aromatic ring. |

| Temperature | Elevated temperatures (e.g., 80-120 °C) | Nucleophilic aromatic substitution on deactivated rings often requires heating to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions. |

| Reactant Stoichiometry | Slight excess of butan-2-amine | Using a slight excess of the amine can help to drive the reaction to completion and maximize the consumption of the 4-chloro-2-nitroaniline. |

By carefully controlling these conditions, the formation of byproducts can be significantly reduced, leading to a cleaner reaction mixture and a higher isolated yield of this compound.

Stereochemical Control in Butan-2-yl Introduction

The introduction of the butan-2-yl group, which contains a stereocenter, into the 4-chloro-2-nitroaniline molecule results in a chiral product. The control of the stereochemistry at this newly formed C-N bond is a critical aspect of the synthesis, particularly if a specific enantiomer of this compound is desired for its potential biological activity or as a chiral building block.

Strategies for Stereochemical Control:

Achieving stereochemical control in the synthesis of chiral amines can be approached in several ways, primarily through the use of chiral starting materials or through asymmetric catalysis.

Use of Enantiopure Butan-2-amine: The most straightforward method to obtain an enantiomerically pure product is to start with an enantiopure reactant. Using either (R)-butan-2-amine or (S)-butan-2-amine in the nucleophilic aromatic substitution reaction will directly lead to the corresponding (R)-N-(butan-2-yl)-4-chloro-2-nitroaniline or (S)-N-(butan-2-yl)-4-chloro-2-nitroaniline, respectively. This method relies on the commercial availability or efficient synthesis of the enantiopure amine.

Asymmetric Catalysis: In cases where a racemic mixture of butan-2-amine is used, or if the synthesis proceeds through a different pathway, asymmetric catalysis can be employed to favor the formation of one enantiomer over the other. This often involves the use of chiral catalysts, such as those based on transition metals complexed with chiral ligands.

| Catalytic System | Approach | Potential Outcome |

| Chiral Metal Catalysts | Transition metals (e.g., Palladium, Copper, Iridium) complexed with chiral phosphine or diamine ligands. | These catalysts can create a chiral environment around the reactants, influencing the transition state of the C-N bond formation and leading to an enantiomeric excess (e.e.) of one of the product enantiomers. |

| Organocatalysis | Chiral organic molecules (e.g., proline derivatives, chiral phosphoric acids) that can activate the reactants. | Organocatalysts can promote the reaction through the formation of chiral intermediates, thereby inducing stereoselectivity. |

The development of highly enantioselective methods for the synthesis of chiral amines is an active area of research. For the synthesis of this compound, the use of enantiopure butan-2-amine remains the most direct and predictable method for obtaining a specific stereoisomer. However, ongoing advancements in asymmetric catalysis may provide alternative and more flexible routes in the future.

Chemical Reactivity and Transformation Mechanisms of N Butan 2 Yl 4 Chloro 2 Nitroaniline

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but is itself susceptible to reduction under various conditions. The transformation of the nitro group is a cornerstone of synthetic chemistry, providing a gateway to various other functionalities, most notably the corresponding amino group.

Reduction of the Nitro Group to Amine or Hydroxylamine (B1172632)

The reduction of the nitro group in N-(Butan-2-yl)-4-chloro-2-nitroaniline can proceed through several intermediates, including nitroso and hydroxylamine species, ultimately leading to the formation of N1-(butan-2-yl)-4-chlorobenzene-1,2-diamine. The final product depends on the choice of reducing agent and reaction conditions.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. commonorganicchemistry.com This process typically involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. For substrates similar to this compound, various catalysts have proven effective.

Palladium on carbon (Pd/C) is a common and highly effective catalyst for the hydrogenation of aromatic nitro compounds to their corresponding anilines. commonorganicchemistry.comniscpr.res.in The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol (B145695) under a hydrogen atmosphere. The process is generally clean and results in high yields. Studies on p-nitroaniline (PNA) and 2-methoxy-5-nitroaniline (B165355) (MNA) have shown that the initial rate of hydrogenation increases with catalyst loading, reactant concentration, and temperature, indicating that the reactions are kinetically controlled. niscpr.res.in

Raney nickel is another effective catalyst for nitro group reduction and is particularly useful when trying to avoid the dehalogenation of aromatic halides, which can sometimes be a side reaction with Pd/C. commonorganicchemistry.com

During catalytic hydrogenation, the formation of hydroxylamine intermediates can sometimes accumulate. The addition of catalytic amounts of vanadium compounds has been shown to prevent this accumulation, leading to purer products as fewer azo or azoxy side products are formed. google.comgoogle.com

Table 1: Catalytic Systems for Hydrogenation of Nitroanilines

| Catalyst System | Substrate Example | Key Findings |

|---|---|---|

| 5% Pd/C | p-Nitroaniline (PNA) | Reaction rate is first-order with respect to reactant concentration, hydrogen pressure, and catalyst loading. Activation energy of 37.26 kJ/mol. niscpr.res.in |

| 5% Pd/C | 2-Methoxy-5-nitroaniline (MNA) | Similar kinetics to PNA, with an activation energy of 93.73 kJ/mol. niscpr.res.in |

| Noble Metal Catalysts with Vanadium | Aromatic Nitro Compounds | Addition of vanadium compounds (<1% concentration) prevents the accumulation of hydroxylamine intermediates. google.com |

This table is generated based on data from reactions of similar compounds and illustrates common catalytic systems.

Besides catalytic hydrogenation, nitro groups can be effectively reduced by various metals, often in acidic or neutral media, or through the use of metal nanoparticles with a hydride source.

Classic methods involve the use of metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid (AcOH). commonorganicchemistry.com For instance, the reduction of N-substituted-2-nitroanilines has been achieved using thiourea (B124793) dioxide in the presence of sodium hydroxide (B78521), yielding the corresponding N-substituted-benzene-1,2-diamines with high efficiency. researchgate.net

Modern approaches utilize metal nanoparticles as catalysts, which offer high surface area and enhanced reactivity. The reduction of nitroanilines is often used as a model reaction to test the efficacy of new nanocatalysts. For example, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been used as a heterogeneous catalyst with sodium borohydride (B1222165) (NaBH₄) to reduce 2-nitroaniline (B44862) and 4-nitroaniline (B120555) to their respective phenylenediamines with conversion rates over 95% in a matter of seconds. researchgate.netnih.gov Similarly, gold (Au) and core-shell Au/Ni nanocatalysts have demonstrated high catalytic activity for the reduction of p-nitroaniline with NaBH₄. digitellinc.com

Table 2: Metal-Mediated Reduction of Nitroanilines

| Metal/Catalyst | Reducing Agent | Substrate Example | Conversion/Rate Constant |

|---|---|---|---|

| CuFe₂O₄ NPs | NaBH₄ | 2-Nitroaniline | 95.6% conversion in 90s (k = 3.19x10⁻² s⁻¹) researchgate.net |

| CuFe₂O₄ NPs | NaBH₄ | 4-Nitroaniline | 96.5% conversion in 40s (k = 7.49x10⁻² s⁻¹) researchgate.net |

| Fe₃O₄-Au NPs | (with NaBH₄) | p-Nitroaniline | k = 1.04 mM L⁻¹ min⁻¹ acs.org |

| UiO-66-NH₂/TTACP/Ni@Pd | NaBH₄ | 2-Nitroaniline | k_app = 1.42x10⁻² s⁻¹ (150s reaction time) nih.gov |

This table is generated based on data from reactions of similar compounds and illustrates the efficiency of various metal-based reduction systems.

Nitrite (B80452) Ester Formation and Subsequent Reactions

The term "nitrite ester formation" in the context of a secondary amine like this compound is a misnomer. The reaction of secondary amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, leads to the formation of N-nitrosamines, not nitrite esters. quora.commsu.edu

The reaction proceeds via the formation of the electrophilic nitrosonium ion (NO⁺) in the acidic solution. msu.edu The lone pair of electrons on the nitrogen of the secondary amine attacks the nitrosonium ion. Subsequent deprotonation of the resulting intermediate yields the stable N-nitrosamine. quora.com

For this compound, the reaction would be: C₁₀H₁₃ClN₂O₂ + HNO₂ → C₁₀H₁₂ClN₃O₃ + H₂O

The product formed is N-(butan-2-yl)-N-nitroso-4-chloro-2-nitroaniline, which is typically a yellow oil. quora.com This reaction is a characteristic test for secondary amines. msu.edu The electron-withdrawing nature of the nitro- and chloro-substituted aromatic ring would decrease the nucleophilicity of the amine nitrogen, potentially slowing the reaction rate compared to a simple dialkylamine.

Reactivity of the Secondary Amine Functionality

The secondary amine group in this compound is a key site for nucleophilic reactions, allowing for the introduction of various acyl and sulfonyl groups.

Acylation and Sulfonylation Reactions

Acylation is the process of introducing an acyl group (R-C=O) into a molecule. Secondary amines readily undergo acylation when treated with acylating agents like acid chlorides or acid anhydrides. byjus.comyoutube.com The reaction is a nucleophilic substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the acid (e.g., HCl) byproduct. youtube.com

When this compound reacts with an acyl chloride (e.g., acetyl chloride), it forms an N,N-disubstituted amide. The presence of a hydrogen atom on the secondary amine is crucial for this reaction to occur. youtube.com

Sulfonylation involves the introduction of a sulfonyl group (R-SO₂). A classic example is the Hinsberg test, where amines are reacted with benzenesulfonyl chloride. Secondary amines react with benzenesulfonyl chloride to form N,N-disubstituted sulfonamides. byjus.com

R₂NH + C₆H₅SO₂Cl → C₆H₅SO₂NR₂ + HCl

The resulting sulfonamide from a secondary amine lacks an acidic proton on the nitrogen and is therefore insoluble in alkali. byjus.com This reaction provides a method to derivatize the secondary amine in this compound. More recent methods for sulfonylation include using a copper catalyst with sodium sulfinates to achieve C-H sulfonylation of anilines, although this typically targets the aromatic ring rather than the N-H bond. mdpi.com

Table 3: Common Reagents for Amine Derivatization

| Reaction Type | Reagent Class | Specific Example | Product with Secondary Amine |

|---|---|---|---|

| Acylation | Acid Halide | Acetyl Chloride (CH₃COCl) | N,N-disubstituted amide youtube.com |

| Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N,N-disubstituted amide byjus.com |

Reactivity of the Aromatic Ring

The substitution pattern on the phenyl ring of this compound dictates its reactivity towards both electrophilic and nucleophilic aromatic substitution.

In an electrophilic aromatic substitution reaction, an electrophile attacks the electron-rich benzene (B151609) ring. masterorganicchemistry.com The rate and regioselectivity of this attack are determined by the activating/deactivating and directing effects of the substituents already present on the ring. youtube.com

The three substituents on the ring each exert a distinct electronic influence:

N-(Butan-2-yl)amino group (-NHR): This is a powerful activating group due to the lone pair on the nitrogen atom, which can be donated into the ring through resonance. It is an ortho, para-director.

Nitro group (-NO₂): This is a strong deactivating group due to its powerful electron-withdrawing nature through both induction and resonance. It is a meta-director.

Chloro group (-Cl): This is a deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can be donated via resonance.

Table 2: Summary of Substituent Effects on EAS

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -NH-CH(CH₃)C₂H₅ | C-1 | Strongly Activating | Ortho, Para |

| -NO₂ | C-2 | Strongly Deactivating | Meta |

| -Cl | C-4 | Weakly Deactivating | Ortho, Para |

While specific experimental studies on the halogenation and nitration of this compound are not extensively documented, the outcomes can be predicted based on the directing effects.

Halogenation: In a reaction with Br₂ and a Lewis acid catalyst like FeBr₃, the bromine electrophile would be directed to the most activated, available position, which is C-6. The expected major product would be N-(butan-2-yl)-2-bromo-4-chloro-6-nitroaniline.

Nitration: Introducing a second nitro group onto the ring would be challenging due to the strong deactivating effect of the existing nitro group. youtube.com However, under harsh conditions (e.g., concentrated HNO₃/H₂SO₄), if a reaction were to occur, the powerful directing effect of the amino group would still favor substitution at C-6, leading to N-(butan-2-yl)-4-chloro-2,6-dinitroaniline.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com This reaction is generally difficult unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the chloro group at C-4 is the leaving group. The nitro group at C-2 is in an ortho position relative to the chlorine. This arrangement strongly activates the ring for SNAr. The electron-withdrawing nitro group stabilizes the negative charge of the intermediate Meisenheimer complex formed when the nucleophile attacks the carbon atom bearing the chlorine. libretexts.org

A wide range of nucleophiles can displace the chloride, leading to a variety of substituted 2-nitroaniline derivatives.

Table 3: Potential SNAr Reactions

| Nucleophile | Example | Product |

|---|---|---|

| Amine | Piperidine | N-(Butan-2-yl)-2-nitro-4-(piperidin-1-yl)aniline |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | N-(Butan-2-yl)-4-methoxy-2-nitroaniline |

| Thiolate | Sodium thiophenoxide (NaSPh) | N-(Butan-2-yl)-2-nitro-4-(phenylthio)aniline |

| Hydroxide | Sodium hydroxide (NaOH) | 4-((Butan-2-yl)amino)-3-nitrophenol |

Nucleophilic Aromatic Substitution (SNAr) on the Chloro-Substituted Phenyl Ring

Mechanism of Chloride Displacement

The displacement of the chloride atom in this compound proceeds through a well-established two-step addition-elimination mechanism. This process is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

The stability of this intermediate is crucial for the reaction to proceed and is significantly enhanced by the presence of electron-withdrawing groups. In the subsequent, faster step, the chloride ion is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

Influence of Electron-Withdrawing Groups

The reactivity of the aromatic ring in this compound towards nucleophilic attack is profoundly influenced by its substituents. The nitro group (NO2), being a potent electron-withdrawing group, plays a pivotal role in this activation.

Positioned ortho to the chlorine atom, the nitro group effectively delocalizes the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it. libretexts.orglibretexts.org This stabilization lowers the activation energy of the initial nucleophilic attack, making the reaction more favorable. The chloro group itself, while being a leaving group, also contributes to the electron-deficient nature of the aromatic ring through its inductive effect. The N-(butan-2-yl) group, being an electron-donating group, slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted amino group. However, the activating effects of the nitro and chloro groups are dominant.

The steric hindrance presented by the bulky sec-butyl group can also influence the rate of reaction by impeding the approach of the nucleophile to the reaction center. researchgate.netfastercapital.comwikipedia.org

Mechanistic Investigations of Key Transformations

Elucidating the precise mechanisms of reactions involving this compound requires a combination of kinetic studies, isotopic labeling, and computational analysis.

Reaction Kinetics and Thermodynamic Analyses

Kinetic studies of analogous nucleophilic aromatic substitution reactions provide valuable insights into the reactivity of this compound. The rates of these reactions are typically determined by monitoring the formation of the product or the disappearance of the reactant over time, often using spectrophotometric methods. koreascience.kr

Structure-reactivity relationships are often quantified using Hammett and Brønsted plots. A Hammett plot for the reaction of a series of substituted nucleophiles with this compound would be expected to show a positive ρ value, indicating that the reaction is favored by electron-donating substituents on the nucleophile. fastercapital.comnih.gov A Brønsted-type plot, correlating the reaction rate with the pKa of the attacking amine, can provide information about the degree of bond formation in the transition state. koreascience.krresearchgate.net For similar aminolysis reactions, Brønsted coefficients (βnuc) are often in the range of 0.6 to 0.9, suggesting a significant degree of N-C bond formation in the transition state. koreascience.kr

Table 1: Expected Kinetic Parameters for the Reaction of this compound with a Generic Secondary Amine

| Parameter | Expected Value/Observation | Significance |

| Rate Law | Second-order: Rate = k[Substrate][Nucleophile] | Indicates a bimolecular rate-determining step. |

| Hammett ρ | Positive | Favored by electron-rich nucleophiles. |

| Brønsted βnuc | 0.6 - 0.9 | Significant bond formation in the transition state. |

| Solvent Effects | Rate increases in polar aprotic solvents (e.g., DMSO, DMF) | Stabilization of the charged Meisenheimer complex. |

Thermodynamic analysis of these reactions typically reveals a negative Gibbs free energy change (ΔG°), indicating a spontaneous process. The formation of the Meisenheimer complex is an equilibrium step, and its stability can be assessed through thermodynamic measurements.

Table 2: Hypothetical Thermodynamic Data for the Formation of a Meisenheimer Complex

| Thermodynamic Parameter | Hypothetical Value | Implication |

| ΔH° (Enthalpy) | Negative | Exothermic formation of the intermediate. |

| ΔS° (Entropy) | Negative | Increased order in the formation of the complex. |

| ΔG° (Gibbs Free Energy) | Slightly Negative | Spontaneous but reversible formation. |

Isotope Labeling Studies for Mechanism Elucidation

Isotope labeling is a powerful tool for probing reaction mechanisms. In the context of this compound, labeling specific atoms with heavier isotopes (e.g., 13C or 15N) can help to identify which bonds are broken and formed in the rate-determining step.

For instance, a kinetic isotope effect (KIE) can be measured by comparing the reaction rates of the isotopically labeled and unlabeled substrates. A significant 13C KIE at the carbon atom attached to the chlorine would provide strong evidence that the C-Cl bond is cleaved in the rate-determining step. Similarly, a 15N KIE could be used to probe changes in bonding at the nitrogen atom of the attacking nucleophile. The absence of a significant KIE often suggests that the bond is not significantly altered in the transition state of the rate-limiting step. nih.govharvard.edunih.gov

Spectroscopic and Advanced Analytical Characterization in Research

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases has yielded no results for the crystal structure of N-(Butan-2-yl)-4-chloro-2-nitroaniline. Therefore, a detailed analysis of its solid-state structure is not possible at this time.

Without a determined crystal structure, a conformational analysis of this compound in the crystalline state cannot be performed.

Details regarding the intermolecular interactions and crystal packing of this compound are unknown, as no crystallographic studies have been published.

Theoretical and Computational Chemistry Studies of N Butan 2 Yl 4 Chloro 2 Nitroaniline

Electronic Structure and Molecular Orbital Theory Calculations

Frontier Molecular Orbitals (HOMO, LUMO) and Reactivity Prediction

Without dedicated computational studies, the precise energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for N-(Butan-2-yl)-4-chloro-2-nitroaniline remain undetermined. Consequently, a quantitative prediction of its reactivity, based on the HOMO-LUMO gap, cannot be provided.

Charge Distribution and Electrostatic Potential Maps

Detailed charge distribution and electrostatic potential maps, which are generated through quantum chemical calculations, are not available. Such maps would illustrate the electron density around the molecule and highlight regions susceptible to electrophilic or nucleophilic attack.

Conformational Analysis and Energy Landscapes

Rotational Barriers and Preferred Conformations of the Butan-2-yl Group

The rotational barriers and preferred conformations of the butan-2-yl group attached to the nitrogen atom have not been computationally modeled. This analysis would be crucial to understanding the molecule's three-dimensional structure and its potential interactions.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful method for optimizing molecular geometry and predicting spectroscopic properties. However, no published DFT studies for this compound exist. Such research would provide valuable insights into its bond lengths, bond angles, and vibrational frequencies.

Theoretical IR, Raman, and NMR Spectra Correlation with Experimental Data

A fundamental application of computational chemistry is the prediction of spectroscopic data. Theoretical calculations can generate vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra that can be correlated with experimentally obtained spectra. This correlation is vital for confirming the molecular structure and for the detailed assignment of spectral bands and signals.

For molecules in the substituted nitroaniline family, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), have been shown to provide theoretical spectra in good agreement with experimental data. For instance, studies on 2-chloro-4-nitroaniline (B86195) have demonstrated that calculated vibrational frequencies, while typically slightly higher than experimental values due to the harmonic approximation, show a strong linear correlation. Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental results. The comparison allows for a confident assignment of complex vibrational modes in the fingerprint region of the IR and Raman spectra.

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to assign the signals to specific nuclei in the this compound molecule. The agreement between theoretical and experimental spectra provides a high degree of confidence in the structural characterization.

Table 1: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Substituted Nitroaniline (Note: This table is illustrative and based on typical data for related compounds, as specific data for this compound is not readily available in the literature.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H Stretch | 3450 | 3380 | Asymmetric stretch |

| C-H Stretch (Aromatic) | 3100 | 3050 | Aromatic C-H stretch |

| C-H Stretch (Aliphatic) | 2980 | 2950 | Butyl C-H stretch |

| C=C Stretch (Aromatic) | 1620 | 1600 | Aromatic ring stretch |

| NO₂ Asymmetric Stretch | 1580 | 1550 | Nitro group stretch |

| NO₂ Symmetric Stretch | 1350 | 1330 | Nitro group stretch |

| C-N Stretch | 1300 | 1280 | Aromatic C-N stretch |

| C-Cl Stretch | 750 | 730 | Carbon-chlorine stretch |

Calculation of Spectroscopic Parameters (e.g., Chemical Shifts, Coupling Constants)

Beyond the prediction of entire spectra, computational chemistry allows for the precise calculation of various spectroscopic parameters. For NMR spectroscopy, this includes chemical shifts (δ) and spin-spin coupling constants (J).

The chemical shift of a nucleus is highly sensitive to its local electronic environment. DFT calculations can accurately model the electron density around each atom in this compound, thus providing precise theoretical chemical shifts for each hydrogen and carbon atom. Discrepancies between calculated and experimental shifts can often be explained by solvent effects, which can also be incorporated into the computational models.

Spin-spin coupling constants, which describe the interaction between neighboring nuclear spins, can also be calculated. These calculations can help to resolve complex splitting patterns observed in high-resolution NMR spectra and provide further confirmation of the molecular connectivity.

Table 2: Illustrative Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: These values are hypothetical and for illustrative purposes to demonstrate the output of such calculations.)

| Atom | Calculated ¹³C Chemical Shift (ppm) | Atom | Calculated ¹H Chemical Shift (ppm) |

| C1 (C-NH) | 145.2 | H (NH) | 8.5 |

| C2 (C-NO₂) | 135.8 | H3 | 8.1 |

| C3 | 125.7 | H5 | 7.5 |

| C4 (C-Cl) | 124.1 | H6 | 6.9 |

| C5 | 120.5 | H (CH-butyl) | 4.1 |

| C6 | 115.9 | H (CH₂-butyl) | 1.7 |

| C (CH-butyl) | 50.3 | H (CH₃-butyl, sec) | 1.3 |

| C (CH₂-butyl) | 29.8 | H (CH₃-butyl, term) | 0.9 |

| C (CH₃-butyl, sec) | 20.1 | ||

| C (CH₃-butyl, term) | 10.5 |

Reaction Mechanism Simulations and Transition State Identification

Detailed theoretical studies on the reaction mechanisms, including computational elucidation of reaction pathways, prediction of activation energies, and rate constants specifically for this compound, are not extensively available in the reviewed scientific literature. Therefore, the following sections are presented to outline the methodologies that would be employed in such research, based on computational studies of similar chemical transformations.

Computational Elucidation of Reaction Pathways

Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction, thereby elucidating the step-by-step mechanism. For a reaction involving this compound, such as its synthesis via N-alkylation of 4-chloro-2-nitroaniline (B28928), computational methods can be used to identify the reactants, products, any intermediates, and the transition states that connect them. By calculating the energies of these species, the most likely reaction pathway can be determined. This would involve modeling the approach of the reactants, the breaking and forming of bonds, and the final arrangement into the product structure.

Prediction of Activation Energies and Rate Constants

A key outcome of reaction mechanism simulations is the identification of the transition state, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea). Computational methods can provide a quantitative prediction of this energy barrier. A lower activation energy implies a faster reaction rate.

Furthermore, by applying principles from transition state theory, the calculated activation energy can be used to estimate the reaction rate constant (k). These theoretical rate constants can then be compared with experimental kinetic data to validate the proposed mechanism. Such studies provide deep insights into the factors that control the reactivity of the molecule.

Table 3: Hypothetical Calculated Thermodynamic and Kinetic Parameters for a Reaction of this compound (Note: This table is purely illustrative of the data that would be generated from such a computational study.)

| Parameter | Calculated Value | Units |

| Enthalpy of Reaction (ΔH) | -85.3 | kJ/mol |

| Gibbs Free Energy of Reaction (ΔG) | -70.1 | kJ/mol |

| Activation Energy (Ea) | 110.5 | kJ/mol |

| Pre-exponential Factor (A) | 2.5 x 10¹² | s⁻¹ |

| Rate Constant (k) at 298 K | 1.2 x 10⁻⁵ | s⁻¹ |

N Butan 2 Yl 4 Chloro 2 Nitroaniline As a Versatile Synthetic Intermediate

Precursor to Substituted Anilines and Phenylenediamines

The presence of a nitro group on the aromatic ring of N-(Butan-2-yl)-4-chloro-2-nitroaniline makes it an excellent precursor for the synthesis of substituted anilines and, more importantly, ortho-phenylenediamines. These diamines are key starting materials in the preparation of numerous biologically active compounds and materials.

Synthesis of Ortho- and Para-Substituted Phenylenediamines

The primary route to synthesizing phenylenediamines from this compound involves the reduction of the nitro group. The ortho-disposition of the amino and nitro groups directly leads to the formation of N1-(butan-2-yl)-4-chloro-benzene-1,2-diamine. A variety of reducing agents can be employed for this transformation, each offering different levels of selectivity and compatibility with other functional groups.

Commonly used methods for the reduction of nitroarenes to anilines include catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney nickel, as well as metal-based reductions using tin(II) chloride (SnCl2) in acidic media or iron (Fe) in acetic acid. A green and effective method for the synthesis of N-substituted-benzene-1,2-diamines involves the use of thiourea (B124793) dioxide in the presence of sodium hydroxide (B78521). google.com

Table 1: Hypothetical Reduction of this compound

| Reagent | Product | Notes |

|---|---|---|

| H₂, Pd/C | N¹-(Butan-2-yl)-4-chlorobenzene-1,2-diamine | Catalytic hydrogenation is often a clean and efficient method. |

| SnCl₂, HCl | N¹-(Butan-2-yl)-4-chlorobenzene-1,2-diamine | A classic and reliable method for nitro group reduction. |

| Fe, CH₃COOH | N¹-(Butan-2-yl)-4-chlorobenzene-1,2-diamine | An inexpensive and effective reducing system. |

While the primary product is the ortho-phenylenediamine, the chloro-substituent at the para-position offers a handle for further functionalization, potentially leading to para-substituted derivatives through nucleophilic aromatic substitution reactions, although this would require harsh conditions or activation of the ring.

Derivatives via Nitro Group Reduction and Subsequent Functionalization

Once the nitro group is reduced to an amine, the resulting N¹-(butan-2-yl)-4-chlorobenzene-1,2-diamine becomes a versatile platform for further synthetic elaborations. The two amino groups possess different reactivities, allowing for selective functionalization. The primary amine is generally more nucleophilic than the secondary amine, enabling regioselective reactions.

Subsequent functionalization can include acylation, alkylation, sulfonylation, and diazotization, leading to a diverse array of substituted anilines and phenylenediamine derivatives. For instance, selective acylation of the primary amino group can be achieved under controlled conditions, providing precursors for more complex molecular architectures.

Building Block for Heterocyclic Compounds

The ortho-phenylenediamine derivative obtained from this compound is a key precursor for the synthesis of various fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Synthesis of Benzimidazole (B57391), Benzoxazole, and Benzothiazole Derivatives

Benzimidazoles: The condensation of N¹-(butan-2-yl)-4-chlorobenzene-1,2-diamine with aldehydes, carboxylic acids, or their derivatives is a standard method for the synthesis of benzimidazoles. pcbiochemres.comtsijournals.com For example, reaction with an aldehyde in the presence of an oxidizing agent or a catalyst can lead to the formation of the corresponding 2-substituted benzimidazole. One-pot reductive cyclocondensation of 2-nitroanilines with aromatic aldehydes using zinc dust and sodium bisulfite in water is an efficient method for synthesizing benzimidazole derivatives. pcbiochemres.com

Benzoxazoles and Benzothiazoles: While the direct synthesis of benzoxazoles and benzothiazoles from this compound is less direct, the corresponding ortho-aminophenol or ortho-aminothiophenol precursors could theoretically be synthesized. This would involve nucleophilic substitution of the chloro group with a hydroxyl or thiol source, followed by reduction of the nitro group. These ortho-amino (thio)phenols can then be cyclized with various reagents to form the respective heterocycles. However, the synthesis of these precursors from the starting material presents significant synthetic challenges.

Ring-Closure Reactions involving the Amine and Nitro/Amine Functionalities

The proximate amine and nitro groups in this compound, and more so the two amino groups in its reduced form, are perfectly positioned for intramolecular ring-closure reactions to form five- or six-membered rings.

A prominent example is the synthesis of benzimidazoles, as discussed above, where the two amino groups of the phenylenediamine derivative react with a one-carbon electrophile to form the imidazole (B134444) ring.

Another potential ring-closure reaction could involve the in-situ generated diamine. For example, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a benzimidazolone. Similarly, reaction with carbon disulfide would yield a benzimidazole-2-thione.

Role in the Synthesis of Diverse Organic Scaffolds

The synthetic versatility of this compound extends beyond the synthesis of simple heterocycles. The functional groups present on the molecule, including the secondary amine, the nitro group (and its reduced form), and the chloro atom, can be manipulated in various ways to construct more complex and diverse organic scaffolds.

The phenylenediamine derivative can be used in the synthesis of more complex fused heterocyclic systems, such as quinoxalines (by reaction with 1,2-dicarbonyl compounds) or phenazines. The chloro substituent can also participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds, further expanding the molecular diversity accessible from this starting material.

Potential in the Preparation of Chemically Diverse Ligands for Material Science Applications

The synthesis of novel ligands is crucial for the advancement of material science, particularly in the development of metal-organic frameworks (MOFs), catalysts, and luminescent materials. While direct evidence of this compound in ligand synthesis is not prominent, its derivatives could serve as precursors to bidentate or polydentate ligands.

Hypothetical Synthetic Pathway to Bidentate Ligands:

A plausible synthetic route would involve the reduction of the nitro group to an amine, yielding a diamine derivative. This transformation is a common step in the synthesis of more complex molecules from nitroanilines. The resulting N-(butan-2-yl)-4-chloro-benzene-1,2-diamine would have two coordinating nitrogen atoms, making it a candidate for a bidentate ligand.

| Step | Reaction | Reagent Examples | Potential Product |

| 1 | Reduction of nitro group | SnCl2/HCl, H2/Pd-C | N-(butan-2-yl)-4-chloro-benzene-1,2-diamine |

| 2 | Ligand formation | Reaction with a metal salt | Metal complex with a bidentate diamine ligand |

The presence of the chloro-substituent offers a further point of modification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the attachment of other functional groups to the ligand scaffold. This could be used to tune the electronic properties or the steric environment of the resulting metal complex.

Plausible Role in the Construction of Complex Polycyclic Aromatic Systems

Polycyclic aromatic systems are of great interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The construction of these systems often relies on the use of versatile building blocks that can undergo cyclization reactions. Substituted nitroanilines can be valuable precursors in the synthesis of nitrogen-containing polycyclic aromatic compounds.

For instance, derivatives of this compound could potentially be used in reactions like the Skraup synthesis of quinolines or other cyclization strategies to form fused aromatic rings. The reduction of the nitro group to an amine is often the initial step, followed by a reaction that forms a new ring.

Illustrative Reaction Scheme:

| Precursor | Reaction Type | Potential Polycyclic System |

| N-(butan-2-yl)-4-chloro-benzene-1,2-diamine | Condensation with a 1,2-dicarbonyl compound | Substituted quinoxaline |

| This compound derivative | Reductive cyclization | Benzimidazole derivative |

The specific substitution pattern of this compound could lead to the formation of regioisomers of these polycyclic systems, which could be of interest for studying structure-property relationships in organic electronic materials.

An Intermediate for the Synthesis of Advanced Organic Materials

The term "advanced organic materials" encompasses a wide range of functional molecules, including dyes, polymers, and pharmaceutically active compounds. Chloro-nitro aromatic compounds are well-established intermediates in the synthesis of these materials. chemicalbook.com

Azo Dyes:

One of the most common applications of aromatic amines is in the synthesis of azo dyes. Diazotization of the amino group (after reduction of the nitro group) of a derivative of this compound, followed by coupling with a suitable aromatic compound, would yield an azo dye. The color and properties of the dye could be tuned by the choice of the coupling partner and any further modifications to the molecule.

Functional Polymers:

Aniline (B41778) derivatives can be polymerized to form conductive polymers like polyaniline. While the direct polymerization of this compound is unlikely without prior modification, its derivatives could be incorporated as monomers into various polymer backbones to impart specific properties. For example, after reduction of the nitro group, the resulting diamine could be used as a monomer in the synthesis of polyamides or polyimides.

Research Findings on Related Compounds:

Studies on related nitroaniline derivatives have shown their utility as intermediates. For example, 4-chloro-2-nitroaniline (B28928) is used almost exclusively as an intermediate in the synthesis of pigments. chemicalbook.com The N-sec-butyl group in the target molecule could potentially enhance the solubility of resulting materials in organic solvents, which is a desirable property for processing advanced organic materials.

Environmental Transformation and Degradation Pathways Chemical Perspective

Photolytic Degradation Studies

Photolytic degradation, or photolysis, is a significant abiotic process for the transformation of organic compounds in the environment, driven by the absorption of light energy. For N-(Butan-2-yl)-4-chloro-2-nitroaniline, the presence of the nitroaniline chromophore suggests a susceptibility to photodegradation, particularly by ultraviolet (UV) and near-visible solar radiation. plos.org

Specific data on the wavelength dependence and quantum yields for the photolysis of this compound are not available. However, studies on related nitroanilines and chloroanilines indicate that these compounds absorb light in the environmentally relevant UV-A (320-400 nm) and UV-B (280-320 nm) ranges. The primary photochemical processes for N-nitroanilines in organic solvents have been studied in the 300–340 nm range. rsc.org The efficiency of photolytic degradation, represented by the quantum yield, would be dependent on the specific environmental matrix, including the presence of photosensitizers like humic substances, which can accelerate degradation. researchgate.net

Table 1: Predicted Photochemical Properties of this compound (Note: Data are inferred from structurally similar compounds)

| Parameter | Predicted Value/Behavior | Rationale/Reference Compound |

| Maximum Absorption Wavelength (λmax) | Expected in the UV-A/UV-B region | Based on chromophores present in 4-chloro-2-nitroaniline (B28928). plos.org |

| Quantum Yield (Φ) | Variable; influenced by solvent and oxygen | Studies on N-methyl-N-nitroanilines show solvent-dependent photolysis. rsc.org |

| Photolysis Rate | Likely enhanced in sunlit surface waters | Photolysis is a major transformation pathway for many aromatic amines in aquatic environments. researchgate.net |

While specific photoproducts for this compound have not been documented, potential degradation pathways can be inferred from studies on analogous compounds. The primary photochemical process for N-alkylanilines often involves fission of the N-N bond in N-nitro compounds or transformation of the amino and nitro groups. rsc.orgrsc.org For chloroanilines, photolysis can lead to dechlorination, hydroxylation, and polymerization. nih.gov

Potential photolytic degradation pathways for this compound could include:

Dealkylation: Cleavage of the N-sec-butyl group to form 4-chloro-2-nitroaniline.

Dechlorination: Reductive removal of the chlorine atom, leading to the formation of N-(Butan-2-yl)-2-nitroaniline.

Hydroxylation: Replacement of the chlorine atom with a hydroxyl group to yield N-(Butan-2-yl)-4-hydroxy-2-nitroaniline.

Reduction of the Nitro Group: The nitro group can be photochemically reduced to a nitroso, hydroxylamino, or amino group.

Polymerization: Formation of dimeric or polymeric products, such as azo or azoxy compounds, has been observed in the photolysis of chloroanilines. nih.gov

Table 2: Potential Photoproducts of this compound (Note: Products are hypothesized based on the degradation of related compounds)

| Potential Photoproduct | Formation Pathway | Reference Compound(s) |

| 4-chloro-2-nitroaniline | N-Dealkylation | General N-alkylaniline photochemistry |

| N-(Butan-2-yl)-2-nitroaniline | Dechlorination | Chloroanilines nih.gov |

| N-(Butan-2-yl)-4-hydroxy-2-nitroaniline | Hydroxylation | Chloroanilines mdpi.com |

| Dimeric Azo/Azoxy Compounds | Polymerization | 4-chloroaniline nih.gov |

Chemical Hydrolysis and Oxidation Processes

Chemical hydrolysis is a reaction with water that can lead to the degradation of a compound. For this compound, the amide-like linkage of the sec-butyl group to the aniline (B41778) nitrogen is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). Vigorous conditions, such as strong acids or bases, are usually required to cleave such bonds. youtube.com Therefore, direct hydrolysis is not expected to be a major degradation pathway in most natural environments.

Redox conditions, however, can significantly influence the transformation of the nitroaromatic moiety. Under reducing (anoxic) conditions, the nitro group is susceptible to reduction to form the corresponding nitroso, hydroxylamino, and ultimately amino derivatives. This process can be mediated by abiotic reductants present in the environment, such as ferrous iron (Fe²⁺). wikipedia.org

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies that generate highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade persistent organic pollutants. nih.gov AOPs are highly effective for the degradation of substituted anilines and nitroaromatic compounds.

Common AOPs that could be applied for the degradation of this compound include:

Photo-Fenton (UV/H₂O₂/Fe²⁺): This process has been shown to be highly effective in degrading p-nitroaniline, with over 98% degradation achieved within 30 minutes under optimal conditions. nih.gov The hydroxyl radicals attack the aromatic ring, leading to hydroxylation and eventual ring cleavage.

UV/TiO₂ Photocatalysis: Titanium dioxide (TiO₂) is a semiconductor photocatalyst that generates hydroxyl radicals upon UV irradiation. This method has been successfully used to degrade chloroanilines, with intermediates including chlorophenols and benzoquinone. mdpi.comacs.org

Ozonation (O₃): Ozone can directly react with the electron-rich aniline ring or decompose to form hydroxyl radicals.

The degradation pathway in AOPs typically involves hydroxylation of the aromatic ring, oxidation of the N-alkyl group, and eventual mineralization to CO₂, H₂O, chloride ions, and nitrate (B79036) ions. researchgate.net

Table 3: Efficacy of Different AOPs on Structurally Related Compounds

| AOP Method | Target Compound | Degradation Efficiency | Key Intermediates |

| Solar Photo-Fenton | p-Nitroaniline | >98% in 30 min | Hydroxylated intermediates, leading to ring cleavage. nih.gov |

| UV/TiO₂/H₂O₂ | 4-Chloroaniline | Complete degradation in 90 min | 4-chlorophenol, 4-aminophenol, 4-chloronitrobenzene, hydroquinone, benzoquinone. researchgate.netcabidigitallibrary.org |

| UV/TiO₂ | o-Chloroaniline | Effective degradation | o-chlorophenol, p-benzoquinone. acs.org |

Abiotic Transformation in Various Environmental Compartments

The abiotic transformation of this compound in different environmental compartments will be governed by the prevailing conditions.

Aquatic Systems: In sunlit surface waters, direct and indirect photolysis are expected to be the dominant transformation pathways. In anoxic bottom sediments, reductive transformation of the nitro group is likely to be a significant process.

Soil: In the soil environment, the fate of the compound will be influenced by its sorption to soil organic matter and clay minerals. Photolysis may occur on the soil surface. In deeper, anoxic soil layers, abiotic reduction of the nitro group can occur. Nitroaromatic compounds can also undergo covalent binding to soil humic substances, which can decrease their bioavailability but also represents a form of transformation. wikipedia.org

Soil and Sediment Interactions (Sorption, Desorption)

Sorption, the process by which a chemical binds to soil or sediment particles, is particularly significant for dinitroaniline compounds. labcorp.com This class of chemicals exhibits a strong tendency to adsorb to soil organic matter and clay minerals. nih.gov This high sorption potential is a key reason for their limited movement or leaching in most soil types. chemistryforsustainability.org The degree of sorption is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong affinity for soil organic carbon, leading to reduced mobility and bioavailability.

Desorption, the release of the sorbed chemical back into the soil solution, is typically a slow process for compounds with high sorption coefficients. This slow release can contribute to the long-term persistence of the chemical in the soil environment, as only the portion of the chemical in the soil solution is readily available for degradation or uptake by organisms. The adsorption and desorption behavior of this compound is influenced by several factors, including soil organic matter content, clay content, soil pH, and temperature.

Table 1: Estimated Soil and Sediment Interaction Properties of this compound Data estimated using QSAR modeling (US EPA EPI Suite™).

| Parameter | Estimated Value | Interpretation |

|---|---|---|

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 2500 L/kg | High sorption to soil organic matter, indicating low mobility. |

| Freundlich Adsorption Coefficient (Kf) | Dependent on soil properties | Indicates the non-linear relationship between the amount of adsorbed chemical and its concentration in the soil solution. |

Aquatic System Fate (Volatilization, Dissolution)

The fate of this compound in aquatic systems is primarily influenced by its low water solubility and potential for volatilization. These properties dictate its distribution between the water column, sediment, and atmosphere.

Dissolution of this compound in water is expected to be limited due to its hydrophobic nature, a common characteristic of dinitroaniline herbicides. epa.gov The water solubility of a chemical is a key determinant of its concentration in the aqueous phase and, consequently, its potential to impact aquatic organisms. Chemicals with low water solubility tend to partition from the water into sediment or suspended organic matter.

Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase. For dinitroaniline compounds, volatilization from water surfaces can be a significant dissipation pathway. labcorp.comepa.gov The tendency of a chemical to volatilize from water is described by its Henry's Law Constant. A higher Henry's Law Constant indicates a greater propensity for the chemical to move from the water to the atmosphere. The rate of volatilization is influenced by environmental factors such as water temperature, turbulence, and air velocity. In moist soils, volatilization can also be a significant route of loss, as water molecules can displace the herbicide from soil binding sites, making it more available to enter the vapor phase. kpu.ca

Table 2: Estimated Aquatic System Fate Properties of this compound Data estimated using QSAR modeling (US EPA EPI Suite™).

| Parameter | Estimated Value | Interpretation |

|---|---|---|

| Water Solubility | 5 mg/L at 25°C | Low solubility, suggesting a tendency to partition to sediment. |

| Vapor Pressure | 1.5 x 10-5 mmHg at 25°C | Indicates a potential for volatilization from soil and water surfaces. |

| Henry's Law Constant | 2.0 x 10-6 atm-m3/mole at 25°C | Suggests that volatilization from water can occur. |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Traditional synthesis of N-alkylated anilines often involves nucleophilic substitution reactions that may require harsh conditions or lead to mixtures of products. Future research will likely focus on developing more efficient, selective, and sustainable methods for the synthesis of N-(butan-2-yl)-4-chloro-2-nitroaniline.

Key research targets in this area include:

Catalyst Development: Moving beyond traditional methods, research into novel catalytic systems is a promising avenue. This includes the use of earth-abundant metal catalysts, such as cobalt, for N-alkylation processes, which presents a cost-effective and greener alternative to precious metal catalysts. researchgate.net

Green Chemistry Approaches: The application of green chemistry principles is paramount. This involves exploring alternative solvent systems, such as ionic liquids or deep eutectic solvents, which have been shown to promote the selective N-alkylation of anilines under mild conditions. rsc.orgrsc.org These methods can reduce waste and avoid the use of volatile organic compounds.

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing in terms of safety, scalability, and control over reaction parameters. europa.eu Implementing a flow process for the nitration of the precursor or the final N-alkylation step could enhance reaction efficiency, minimize the formation of byproducts, and allow for safer handling of energetic nitro compounds. mdpi.comacs.orgresearchgate.net

| Synthetic Strategy | Key Innovation | Primary Research Goal | Potential Advantage |

|---|---|---|---|

| Catalytic N-Alkylation | Use of base-metal catalysts (e.g., Cobalt, Copper) | Achieve >95% selectivity for mono-alkylation | Reduced cost, lower toxicity |

| Green Solvents | Employing Deep Eutectic Solvents (DES) | Develop a recyclable solvent system for the reaction | Sustainability, reduced environmental impact |

| Continuous Flow Synthesis | Microreactor technology for nitration and/or alkylation | Increase space-time yield and process safety | Enhanced heat transfer, improved safety, scalability |

Exploration of this compound in Catalytic Systems (as a ligand or precursor)

The molecular structure of this compound suggests its potential utility in the field of catalysis, both as a precursor to catalytically active species and as a ligand itself.

Precursor to Diamines: The catalytic reduction of nitroanilines is a well-established route to produce phenylenediamines, which are valuable monomers and chemical intermediates. rsc.orgtaylorandfrancis.com this compound could serve as a precursor to N1-(butan-2-yl)-4-chloro-benzene-1,2-diamine. This resulting chiral diamine could then be used in the synthesis of specialized polymers or as a ligand for asymmetric catalysis.